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molecular formula C7H6BrNO2 B3148349 8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 643067-83-8

8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No. B3148349
M. Wt: 216.03 g/mol
InChI Key: NGHQXFDMTGXJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622481B2

Procedure details

A solution of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (prepared by the method of H. Neunhoffer et al, Chem., Ber., 1990, 123 (12), 2453) (1.37 g, 10 mmol) in tetrahydrofuran (20 ml) under argon at −78° C. was treated over 15 minutes with a solution of n-butyl lithium (20 mmol) in tetrahydrofuran (8 ml). After 30 minutes a solution of 1,2-dibromo-1,1,2,2-tetrafluoro-ethane (2.6 g, 10 mmol) in tetrahydrofuran (10 ml) was added dropwise over 5 minutes. After a further 30 minutes the cooling bath was removed and saturated aqueous ammonium chloride (20 ml) and ether (20 ml) were added. The mixture was allowed to warm to room temperature then partitioned between ether/water. The organic extract was washed with half-saturated brine, dried and evaporated. The residue was chromatographed on silica eluting with a 0-30% gradient of ethyl acetate in dichloromethane affording a yellow solid (1.1 g, 51%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 12 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[O:4][CH2:3][CH2:2]1.C([Li])CCC.[Br:16]C(F)(F)C(Br)(F)F>O1CCCC1>[Br:16][C:9]1[CH:8]=[CH:7][N:6]=[C:5]2[O:4][CH2:3][CH2:2][O:1][C:10]=12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC2=NC=CC=C21
Step Two
Name
( 12 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mmol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
2.6 g
Type
reactant
Smiles
BrC(C(F)(F)Br)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a further 30 minutes the cooling bath was removed
Duration
30 min
ADDITION
Type
ADDITION
Details
saturated aqueous ammonium chloride (20 ml) and ether (20 ml) were added
CUSTOM
Type
CUSTOM
Details
then partitioned between ether/water
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with half-saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica eluting with a 0-30% gradient of ethyl acetate in dichloromethane affording a yellow solid (1.1 g, 51%)

Outcomes

Product
Name
Type
Smiles
BrC1=C2C(=NC=C1)OCCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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